Anti-HBV Potency vs. Lamivudine
In a direct head-to-head assay using HepG2.2.15 cells, catenulopyrizomicin A demonstrated a 30-fold lower anti-HBV potency compared to the nucleoside analog lamivudine [1]. This data precisely quantifies the compound's activity level relative to a clinical benchmark, establishing it as a tool for investigating non-polymerase pathways rather than as a direct potency competitor. The EC50 for catenulopyrizomicin A was 2.10 µM, while lamivudine achieved an EC50 of 0.07 µM in the same system [1].
| Evidence Dimension | Intracellular viral DNA reduction (EC50) |
|---|---|
| Target Compound Data | 2.10 µM |
| Comparator Or Baseline | Lamivudine, 0.07 µM |
| Quantified Difference | 30-fold less potent (2.10 / 0.07) |
| Conditions | HepG2.2.15 cells |
Why This Matters
This direct comparison provides a clear quantitative benchmark for researchers selecting the appropriate tool compound: lamivudine for studies focused on potent polymerase inhibition, and catenulopyrizomicin A for investigating a novel, non-polymerase mechanism of HBV suppression.
- [1] Yamasaki, M., Sawa, R., Muramatsu, H., Yamamoto, Y., Umekita, M., Kubota, Y., Kanegae, Y., & Igarashi, M. (2024). Table 2. Effects of the catenulopyrizomicins on the replication of HBV genome and cell viability in Huh-7 cells infected with HBV103-AdV and HepG2.2.15 cells. The Journal of Antibiotics, 77(2), 85–92. https://doi.org/10.1038/s41429-023-00681-4 View Source
